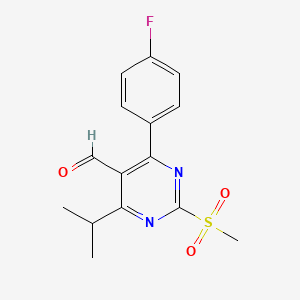
2-Bromoethyl-4-nitrophenyl Ether-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoethyl-4-nitrophenyl Ether-d4 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium. This compound is often used in various fields such as chemistry, biology, and medicine for research purposes due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl-4-nitrophenyl Ether-d4 typically involves the reaction of 4-nitrophenol with 2-bromoethanol-d4. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with deuterium. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.
化学反応の分析
Types of Reactions
2-Bromoethyl-4-nitrophenyl Ether-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl ethers.
Reduction Reactions: Products include 2-aminoethyl-4-nitrophenyl Ether-d4.
Oxidation Reactions: Products include oxidized phenyl ethers with different functional groups.
科学的研究の応用
2-Bromoethyl-4-nitrophenyl Ether-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromoethyl-4-nitrophenyl Ether-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and other proteins, affecting their activity and function. The pathways involved include various biochemical reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
2-Bromoethyl-4-nitrophenyl Ether: The non-deuterated version of the compound.
2-Chloroethyl-4-nitrophenyl Ether: A similar compound with a chlorine atom instead of bromine.
2-Iodoethyl-4-nitrophenyl Ether: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromoethyl-4-nitrophenyl Ether-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in various studies. This makes it particularly valuable in research applications where accurate measurements and tracking are essential.
特性
IUPAC Name |
1-(2-bromo-1,1,2,2-tetradeuterioethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)

![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)
